molecular formula C19H16O6 B5575944 methyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

methyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B5575944
M. Wt: 340.3 g/mol
InChI Key: VJTIQQOZRDANOU-UHFFFAOYSA-N
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Description

Methyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Scientific Research Applications

Synthetic Methodologies

Compounds with complex structures, such as "methyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate," often require advanced synthetic methodologies for their preparation. Research in this area focuses on developing efficient, selective, and environmentally friendly synthetic routes. For instance, the Suzuki coupling reaction has been widely applied in the synthesis of biaryl structures, which are key components in many pharmaceuticals and materials (Mazimba, 2016).

Environmental Impact and Degradation

The environmental fate of chemically complex compounds, including their biodegradation, toxicity, and persistence, is a critical area of study. For example, research on the degradation pathways and environmental behavior of pharmaceuticals and personal care products (PPCPs) has been extensive, highlighting the need for understanding the ecological impact of synthetic compounds (Bedoux et al., 2012).

Biomedical Applications

The biomedical applications of synthetic compounds span a wide range, from therapeutic agents to diagnostic tools. The structural complexity of compounds like "this compound" suggests potential for activity modulation in biological systems, warranting research into their pharmacological profiles. Notably, compounds with chromene cores are explored for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties (Jiang et al., 2005).

Properties

IUPAC Name

methyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-12-4-3-5-14(8-12)25-17-10-24-16-9-13(23-11-18(20)22-2)6-7-15(16)19(17)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTIQQOZRDANOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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